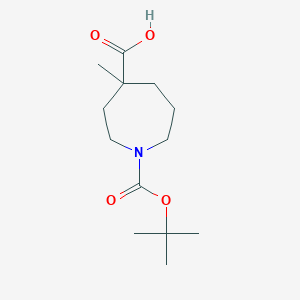

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNGUAYMRYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674237 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-23-7 | |

| Record name | 1-(1,1-Dimethylethyl) hexahydro-4-methyl-1H-azepine-1,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs and foundational organic chemistry principles to present a comprehensive overview. This guide covers the molecule's structural features, physicochemical properties, a plausible synthetic route with detailed protocols, and its prospective applications, particularly in the design of novel therapeutics. The azepane scaffold is a key feature in a number of FDA-approved drugs, highlighting the importance of developing novel derivatives such as the one discussed herein.[1]

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1] Its inherent flexibility, compared to smaller five- and six-membered rings, allows for a wider range of conformational possibilities, which can be crucial for optimizing ligand-receptor interactions. The incorporation of a geminal methyl and carboxylic acid group at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes this compound a valuable building block for creating complex molecules with tailored pharmacological profiles.[2]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for selective manipulation of other functional groups within a molecule, a cornerstone of modern multi-step organic synthesis.[2][3]

Physicochemical and Structural Properties

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 1027512-23-7 | [1][5] |

| Molecular Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in organic solvents like DCM, THF, and alcohols. Limited solubility in water. | General properties of Boc-protected amino acids |

| XLogP3 | ~1.5 - 2.5 | Inferred from analogs like 1-Boc-4-methylpiperidine-4-carboxylic acid |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Structural analysis |

| Hydrogen Bond Acceptors | 4 (from the carbonyls and the ether oxygen of the Boc group) | Structural analysis |

Structural Formula:

Plausible Synthetic Pathway and Experimental Protocols

A specific, published synthesis for this compound is not readily found. However, a plausible and logical synthetic route can be constructed based on established organic chemistry transformations and literature precedents for analogous structures. The proposed pathway begins with a commercially available starting material and proceeds through key steps of N-protection, alpha-alkylation, and nitrile hydrolysis.

Diagram of the Proposed Synthetic Workflow:

Caption: A plausible synthetic route to the target compound.

Step 1: N-Boc Protection of Azepan-4-one

The synthesis would commence with the protection of the secondary amine of commercially available azepan-4-one. This is a standard procedure to prevent side reactions at the nitrogen atom in subsequent steps.

-

Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base. This reaction is typically high-yielding and clean.[6]

-

Detailed Protocol:

-

Dissolve azepan-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-azepan-4-one.

-

Step 2: Introduction of the Cyano Group (Strecker or similar synthesis)

A common method to introduce a carboxylic acid precursor is via a nitrile. A Strecker synthesis or a related cyanation reaction on the ketone would be a plausible approach.

-

Rationale: The cyano group can be readily hydrolyzed to a carboxylic acid in a later step.

-

Detailed Protocol (via a Strecker-like reaction):

-

To a solution of 1-Boc-azepan-4-one (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add sodium cyanide (or potassium cyanide) (1.2 equivalents) and ammonium chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction for the formation of the aminonitrile intermediate.

-

Work up the reaction by quenching with water and extracting the product.

-

Purify the resulting 1-Boc-4-aminoazepane-4-carbonitrile by column chromatography.

-

Step 3: Methylation of the alpha-Carbon

With the nitrile group in place, the next step is the methylation of the carbon at the 4-position.

-

Rationale: The proton alpha to the nitrile is acidic and can be removed by a strong base to form a carbanion, which can then be alkylated with an electrophile like methyl iodide.

-

Detailed Protocol:

-

Dissolve the 1-Boc-4-aminoazepane-4-carbonitrile (1 equivalent) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents).

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile.

-

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Rationale: Both strong acids and bases can effectively hydrolyze nitriles to carboxylic acids. Basic hydrolysis is often preferred to avoid premature cleavage of the acid-labile Boc group.[7]

-

Detailed Protocol (Basic Hydrolysis):

-

Dissolve the 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile (1 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and a concentrated aqueous solution of a base such as sodium hydroxide or potassium hydroxide (e.g., 6M NaOH).

-

Heat the mixture to reflux and stir for several hours to overnight, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl or 1M KHSO4).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive building block for the synthesis of novel drug candidates.

-

Scaffold for Constrained Peptidomimetics: The rigid, yet flexible, azepane core can be used to create conformationally constrained analogs of peptide ligands. This can lead to improved metabolic stability, receptor selectivity, and oral bioavailability.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The carboxylic acid provides a handle for derivatization and growth of the fragment into a more potent lead compound.

-

Synthesis of Novel Heterocyclic Systems: The carboxylic acid and the Boc-protected amine are versatile functional groups that can be used to construct more complex heterocyclic systems with potential therapeutic applications. Azepane-based compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the intermediates in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While its direct synthesis and applications are not extensively documented in peer-reviewed literature, a robust synthetic pathway can be proposed based on well-established chemical principles. The unique combination of a conformationally diverse azepane core, a stereocenter-introducing geminal disubstitution, and synthetically tractable functional groups positions this molecule as a valuable tool for the development of next-generation therapeutics. Further research into the synthesis and application of this and related azepane derivatives is warranted to fully explore their potential in addressing unmet medical needs.

References

-

Synthesis of carbonitrile 4-6 and their corresponding methyl carbimidates. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. (2019). AstaTech. Retrieved January 22, 2026, from [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021). Google Patents.

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2016). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of Boc-protected bicycloproline. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]

- Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors. (2022). Google Patents.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. (2016). ACS Publications. Retrieved January 22, 2026, from [Link]

- N-alkylation of n-alpha-boc-protected amino acids. (1990). Google Patents.

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2020). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. (n.d.). Angene. Retrieved January 22, 2026, from [Link]

-

Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Peptide Synthesis. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2019). OUCI. Retrieved January 22, 2026, from [Link]

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep. Retrieved January 22, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

-

The medicinal applications of imidazolium carbene-metal complexes. (2013). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aablocks.com [aablocks.com]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the presentation of substituents in a three-dimensional space that is often inaccessible to more common five- and six-membered ring systems. This unique property can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Azepane derivatives are found in over 20 FDA-approved drugs and are integral components of molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[1][4]

This guide focuses on a specific, valuable building block: 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid . The presence of a quaternary center at the 4-position, along with orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and the carboxylic acid—makes this molecule a highly versatile synthon for the construction of complex, sterically hindered azepane-containing compounds.[5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Structure

The molecule consists of a seven-membered azepane ring. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The C4 position of the ring is substituted with both a methyl group and a carboxylic acid group, creating a quaternary carbon center.

Molecular Formula: C₁₃H₂₃NO₄[6] Molecular Weight: 257.33 g/mol [6][7] CAS Number: 1027512-23-7[6]

Physicochemical Data Table

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | [6] |

| Molecular Weight | 257.33 g/mol | [6][7] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (predicted) | [8] |

| Storage | 2-8°C | [6] |

| pKa | 3.97 ± 0.20 (Predicted) | [8] |

Synthesis Strategies for the 4,4-Disubstituted Azepane Core

Ring Expansion via Beckmann Rearrangement

A common and powerful method for the synthesis of substituted azepanes is the Beckmann rearrangement of a corresponding cyclohexanone oxime.[9] This strategy involves the acid-catalyzed rearrangement of the oxime to a lactam (an azepan-2-one), which can then be reduced and further functionalized.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule via a Beckmann rearrangement strategy.

Causality Behind Experimental Choices: The key to this approach is the regioselective migration of the carbon atom that will become the C4 of the azepane ring. The introduction of the methyl and a precursor to the carboxylic acid group onto the cyclohexanone starting material would need to be carefully planned. The reduction of the resulting lactam is a standard transformation, followed by the protection of the secondary amine with the Boc group, which is a robust and widely used protecting group in organic synthesis.[10][11]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the construction of various ring sizes, including the seven-membered azepane ring.[1] This approach would involve the synthesis of a diene precursor containing the necessary nitrogen and the C4-substituents.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule via a Ring-Closing Metathesis (RCM) strategy.

Causality Behind Experimental Choices: The success of this route hinges on the efficient synthesis of the acyclic diene precursor. This precursor would already contain the nitrogen atom (likely protected) and the carbon framework that will form the azepane ring. The choice of a ruthenium-based catalyst, such as Grubbs' catalyst, is standard for RCM reactions. Subsequent reduction of the newly formed double bond would yield the saturated azepane ring.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the known chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the methyl group, and the protons of the azepane ring.

-

Boc Group: A sharp singlet integrating to 9 protons, typically appearing around δ 1.4-1.5 ppm.[12]

-

Methyl Group: A singlet integrating to 3 protons. Its exact chemical shift would be influenced by the surrounding groups on the quaternary carbon.

-

Azepane Ring Protons: A series of complex multiplets in the δ 1.5-3.5 ppm region, resulting from the protons on the seven-membered ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, in the region of δ 10-12 ppm.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule.

-

Boc Group: Signals for the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the methyl carbons (around δ 28 ppm). The carbonyl carbon of the Boc group will appear further downfield.[13]

-

Carboxylic Acid Carbonyl: A signal in the range of δ 170-180 ppm.[14][15]

-

Azepane Ring Carbons: A series of signals in the aliphatic region of the spectrum.

-

Quaternary Carbon (C4): A signal for the carbon atom substituted with the methyl and carboxylic acid groups.

-

Methyl Carbon: A signal in the upfield region of the spectrum.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not explicitly detailed in the current literature, its structure makes it a highly valuable building block for the synthesis of novel drug candidates. The azepane scaffold is known to be a key component in a variety of biologically active compounds.[1][4]

The presence of the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other molecular fragments. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization at that position. The methyl group at the C4 position introduces a degree of conformational constraint and can be important for optimizing interactions with a biological target.

Given the known biological activities of other azepane derivatives, this building block could be utilized in the synthesis of compounds targeting:

-

Central Nervous System (CNS) Disorders: Azepane derivatives have shown promise as anticonvulsant and analgesic agents.[4]

-

Oncology: Some azepane-containing molecules exhibit anticancer properties.[1][8]

-

Infectious Diseases: The azepane scaffold has been incorporated into antibacterial and antiviral compounds.[8]

Safety and Handling

Conclusion

This compound is a structurally complex and synthetically valuable building block. Its unique combination of a flexible seven-membered ring, a quaternary center, and orthogonal protecting groups makes it an attractive starting material for the synthesis of novel and diverse libraries of compounds for drug discovery. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be approached through established synthetic methodologies. The continued exploration of the chemical space around the azepane scaffold ensures that building blocks like this will remain of high interest to the medicinal chemistry community.

References

-

Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026). Accessed January 21, 2026. [Link]

-

Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.).

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. [Link]

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents. (n.d.).

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Current Topics in Medicinal Chemistry. [Link]

-

(1r,4r)-4-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (n.d.). The University of Manchester. [Link]

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

The Chemistry Of Azepines And Their Derivatives - Samphina Academy. (n.d.). Samphina Academy. [Link]

-

seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline - ResearchGate. (n.d.). ResearchGate. [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... - ResearchGate. (n.d.). ResearchGate. [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (2021). ResearchGate. [Link]

-

(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - ResearchGate. (2012). ResearchGate. [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. (2013). Royal Society of Chemistry. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

-

7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

-

Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI. (n.d.). OUCI. [Link]

-

4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents. (n.d.).

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. [Link]

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017).

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cas 1027512-23-7|| where to buy this compound [chemenu.com]

- 7. 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (199330-69-3) for sale [vulcanchem.com]

- 8. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Boc-4-methylazepane-4-carboxylic acid: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azepane Scaffolds

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Saturated heterocycles, in particular, have garnered significant attention due to their three-dimensional structures that can effectively probe biological space. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Azepane derivatives are integral components of a wide range of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, and anticonvulsant properties.[1] Their structural complexity and conformational flexibility allow for the fine-tuning of physicochemical and pharmacological properties, making them attractive building blocks for the development of novel drugs.[3] This guide focuses on a specific derivative, 1-Boc-4-methylazepane-4-carboxylic acid (CAS No. 1027512-23-7), a promising building block for the synthesis of innovative spirocyclic compounds and other complex molecular architectures.[4][5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in synthesis and drug design. The properties of 1-Boc-4-methylazepane-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1027512-23-7 | [6] |

| Molecular Formula | C13H23NO4 | [6] |

| Molecular Weight | 257.33 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like methanol, chloroform, and DMSO | General knowledge |

| Storage | Store at 2-8°C, sealed in a dry environment | [7] |

Proposed Synthesis and Mechanistic Rationale

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 1-Boc-4-methylazepane-4-carboxylic acid.

Step-by-Step Protocol:

-

Enolate Formation: 1-Boc-azepan-4-one is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to regioselectively form the kinetic enolate.

-

Methylation: The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the C4 position, yielding 1-Boc-4-methylazepan-4-one.

-

Cyanohydrin Formation: The resulting ketone is then reacted with a cyanide source, for instance, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide, to form the corresponding cyanohydrin.

-

Reductive Amination: The cyanohydrin is subsequently subjected to reductive amination conditions. This could involve treatment with ammonia and hydrogen gas in the presence of a catalyst like Raney nickel to yield the aminonitrile.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to afford the target compound, 1-Boc-4-methylazepane-4-carboxylic acid.

This proposed synthesis is a logical and well-precedented approach for the preparation of α-substituted cyclic amino acids.

Analytical Characterization

The structural confirmation of 1-Boc-4-methylazepane-4-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the azepane ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The methyl group protons would likely be a singlet around 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl of the Boc group around 155 ppm and the carboxylic acid carbonyl around 175-180 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the carbons of the azepane ring would appear in the 20-60 ppm range.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of the compound.[8] In positive ion mode, the spectrum would likely show the [M+H]⁺ ion at m/z 258.3. In negative ion mode, the [M-H]⁻ ion at m/z 256.3 would be expected.[8][9] Common fragmentation patterns for carboxylic acids include the loss of water and the carboxyl group.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Boc-4-methylazepane-4-carboxylic acid lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules.[10] The presence of the Boc-protected amine and the carboxylic acid functional groups allows for orthogonal chemical modifications. The Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then be functionalized, for example, through reductive amination or amide bond formation. The carboxylic acid moiety can be converted to a variety of other functional groups, such as esters, amides, or alcohols.[11]

This dual functionality makes it an ideal starting material for the construction of spirocyclic scaffolds, which are of increasing interest in drug discovery due to their rigid structures and ability to present substituents in well-defined spatial orientations.[5][12] The incorporation of this azepane derivative can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[3]

Caption: Potential synthetic utility of 1-Boc-4-methylazepane-4-carboxylic acid.

The azepane core itself is a key feature in many approved drugs and clinical candidates, particularly those targeting the central nervous system.[2][13] The unique seven-membered ring structure can lead to favorable binding interactions with various biological targets. The methyl group at the C4 position introduces a stereocenter and can influence the conformational preferences of the azepane ring, which can be crucial for biological activity.

Safety and Handling

According to the available safety data sheet, 1-Boc-4-methylazepane-4-carboxylic acid is considered an irritant.[6] It may be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory tract.[6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[6]

Conclusion

1-Boc-4-methylazepane-4-carboxylic acid represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique structural features, including the seven-membered azepane ring and the quaternary center, make it an attractive scaffold for exploring new chemical space in drug discovery. While detailed experimental data on this specific compound is limited, its synthesis and applications can be reasonably extrapolated from the extensive knowledge base of related saturated heterocycles. As the demand for innovative drug candidates continues to grow, the importance of such unique building blocks in the medicinal chemist's toolbox cannot be overstated.

References

-

ResearchGate. (2024, June). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]

-

PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

PubMed. (n.d.). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Retrieved from [Link]

-

NIH. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Chapter 3. Carboxylic Acids and their Bioisosteres | Request PDF. Retrieved from [Link]

-

ScienceDirect. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 189321-63-9|1-Boc-4-Methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 84358-13-4 | MFCD00076999 | N-BOC-piperidine-4-carboxylic acid [aaronchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. mdpi.com [mdpi.com]

- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and a critical component in the development of peptide-based therapeutics. Its widespread use stems from its unique stability profile and the mild conditions required for its removal. A thorough understanding of the physicochemical properties of N-Boc protected amino acids is paramount for optimizing synthetic strategies, ensuring product purity, and developing stable, effective drug formulations. This in-depth technical guide provides a comprehensive overview of these properties, including solubility, stability, solid-state characteristics, and spectroscopic signatures. We delve into the causality behind experimental choices for characterizing these properties and provide field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Central Role of the N-Boc Group in Synthesis and Drug Development

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like peptides and peptidomimetics. The N-Boc group, a tert-butyl carbamate, has established itself as one of the most valuable tools for the temporary protection of the α-amino group of amino acids.[1][2] Its popularity is attributed to its remarkable stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under specific acidic conditions.[1] This orthogonality to other common protecting groups, such as the base-labile Fmoc group, allows for intricate synthetic designs, including solid-phase peptide synthesis (SPPS).[1][]

The physicochemical properties of the resulting N-Boc amino acids directly impact the efficiency of coupling reactions, purification processes, and the overall yield and purity of the final peptide. Furthermore, in the context of drug development, these properties influence critical parameters such as formulation, stability, and bioavailability of peptide-based active pharmaceutical ingredients (APIs). This guide will systematically explore these key physicochemical characteristics, providing both theoretical understanding and practical experimental guidance.

Solubility Profile: Navigating the Solvent Landscape

The solubility of N-Boc protected amino acids is a critical parameter that dictates the choice of reaction conditions, purification methods (such as crystallization and chromatography), and formulation strategies. The introduction of the bulky, lipophilic tert-butyl group significantly alters the solubility profile of the parent amino acid, generally increasing its solubility in organic solvents.

General Solubility Characteristics

N-Boc protected amino acids exhibit a broad range of solubilities depending on the nature of the amino acid side chain and the polarity of the solvent. As a general trend, they are more soluble in less polar organic solvents compared to their unprotected counterparts.

A representative example is the solubility of BOC-L-Alanine benzyl ester in various common organic solvents, which illustrates the general trends observed for many N-Boc protected amino acids.[4]

| Solvent Family | Solvent | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |

| Chlorinated | Dichloromethane (DCM) | 3.1 | > 50 |

| Chloroform | 4.1 | > 50 | |

| Ethers | Diethyl Ether | 2.8 | 15 - 25 |

| Tetrahydrofuran (THF) | 4.0 | > 40 | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 40 |

| Ketones | Acetone | 5.1 | > 40 |

| Alcohols | Methanol (MeOH) | 5.1 | 10 - 20 |

| Ethanol (EtOH) | 4.3 | 5 - 15 | |

| Isopropanol (IPA) | 3.9 | 2 - 10 | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | 20 - 30 |

| Dimethylformamide (DMF) | 6.4 | > 50 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends. Actual solubility may vary depending on experimental conditions.[4]

The Influence of the Amino Acid Side Chain on Solubility

The nature of the amino acid side chain plays a pivotal role in modulating the solubility of N-Boc amino acids.[5][6][7]

-

Hydrophobicity: Amino acids with hydrophobic side chains (e.g., Valine, Leucine, Isoleucine, Phenylalanine) will generally impart greater solubility in non-polar organic solvents. The longer and more branched the aliphatic or aromatic side chain, the more pronounced this effect will be.[5]

-

Polarity and Hydrogen Bonding: Side chains containing polar functional groups capable of hydrogen bonding (e.g., Serine, Threonine, Asparagine, Glutamine) can enhance solubility in more polar organic solvents.

-

Charge: For N-Boc amino acids with acidic (Aspartic acid, Glutamic acid) or basic (Lysine, Arginine, Histidine) side chains, the protonation state of the side chain functional group will dramatically influence solubility in aqueous and protic organic solvents.

Experimental Protocol for Solubility Determination: The Gravimetric Method

A precise and reproducible method for determining the solubility of a solid compound like an N-Boc protected amino acid is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[4] This method is based on the preparation of a saturated solution, followed by the quantitative determination of the dissolved solute.

To determine the solubility of an N-Boc protected amino acid in a given organic solvent at a specific temperature.

-

N-Boc protected amino acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Preparation of a Saturated Solution: Add an excess amount of the N-Boc protected amino acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[8][9]

-

Sampling: After equilibration, carefully withdraw a known volume of the supernatant using a syringe, ensuring that no solid particles are disturbed.

-

Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Drying and Weighing: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent. Weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of filtered solution (mL)] x 100

Stability Profile: Understanding the Boundaries of the Boc Group's Resilience

The stability of the N-Boc group is a defining feature that underpins its utility. A comprehensive understanding of its stability under various conditions is crucial for designing robust synthetic routes and ensuring the integrity of the protected amino acid during storage and handling.

Stability in Acidic and Basic Media

The N-Boc group is notoriously labile to acidic conditions, a property that is exploited for its removal during synthesis.[1] The mechanism of acid-catalyzed deprotection involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.

Conversely, the N-Boc group is generally stable under basic and nucleophilic conditions, which allows for the use of base-labile protecting groups for other functionalities in the molecule in an orthogonal protection strategy.[1][10]

The following table provides a general overview of the stability of the N-Boc group under different pH conditions and at room temperature:

| pH Range | Stability |

| < 1 | Highly Labile |

| 1 - 4 | Labile |

| 4 - 9 | Generally Stable |

| > 9 | Stable |

Kinetics of Acid-Catalyzed Deprotection

The rate of N-Boc deprotection is highly dependent on the strength of the acid, the solvent, and the temperature. Kinetic studies have shown that the deprotection reaction can exhibit a second-order dependence on the acid concentration, particularly with strong acids like HCl.[11][12] This implies that the reaction rate is highly sensitive to changes in acid concentration. Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, typically in a mixture with a solvent like dichloromethane (DCM).

Thermal Stability

N-Boc protected amino acids generally exhibit good thermal stability at ambient and moderately elevated temperatures. However, prolonged exposure to high temperatures can lead to decomposition. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for assessing the thermal stability of these compounds.[13][14][15][16][17]

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition temperatures.[13][14][16]

Objective: To determine the melting point and decomposition temperature of an N-Boc protected amino acid.

Materials:

-

N-Boc protected amino acid

-

DSC instrument

-

Aluminum sample pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the N-Boc protected amino acid (typically 1-5 mg) into an aluminum DSC pan.

-

Sealing the Pan: Crimp the lid onto the pan to seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events associated with decomposition. The onset temperature of the melting peak is typically reported as the melting point.

Solid-State Properties: Crystallinity and Polymorphism

The solid-state properties of N-Boc protected amino acids are important for their handling, storage, and formulation. Many N-Boc amino acids are crystalline solids, and like many organic molecules, they can exhibit polymorphism, the ability to exist in multiple crystalline forms.

Crystallinity

The crystalline nature of N-Boc amino acids facilitates their purification by recrystallization and allows for their characterization by X-ray crystallography. The crystal structure provides definitive information about the molecular conformation and intermolecular interactions in the solid state. For example, the X-ray crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester reveals a type II β-turn conformation in the peptide backbone.[18]

Polymorphism

Different polymorphs of a compound can have different physicochemical properties, including solubility, melting point, and stability. Therefore, controlling the polymorphic form of an N-Boc protected amino acid can be critical in pharmaceutical development.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of N-Boc amino acids.

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key signals to identify include:

-

A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Signals for the α-proton and side-chain protons of the amino acid.

-

A signal for the NH proton of the carbamate, which can be broad and its chemical shift is solvent-dependent. For example, in the ¹H-NMR spectrum of N-Boc glutamic acid, the signals for the -CH₃ of the Boc group appear at 1.38 ppm, and the -NH of the glutamic acid is observed at 5.25 ppm.[19]

-

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Characteristic signals include:

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 155 ppm for the carbonyl carbon of the carbamate.

-

Signals for the α-carbon, carbonyl carbon, and side-chain carbons of the amino acid. Studies on N-Boc-L-alanine-L-proline-OMe have shown that the chemical shifts of the carbonyl carbons are correlated with solvent polarity.[20]

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in N-Boc protected amino acids. Characteristic absorption bands include:

-

A strong C=O stretching vibration for the carbamate carbonyl group, typically observed in the region of 1680-1720 cm⁻¹.

-

An N-H stretching vibration for the carbamate, usually seen as a broad band around 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aliphatic and aromatic groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the N-Boc protected amino acid and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, a common observation is the loss of the Boc group or isobutylene from the protonated molecule.[21] The fragmentation of the Boc group can sometimes be prominent, and using softer ionization techniques like MALDI can help to minimize this fragmentation.[22]

Conclusion: A Foundation for Rational Design and Development

A deep and practical understanding of the physicochemical properties of N-Boc protected amino acids is indispensable for researchers in organic synthesis and drug development. This guide has provided a comprehensive exploration of key properties including solubility, stability, solid-state characteristics, and spectroscopic signatures. The provided experimental protocols and insights into the influence of the amino acid side chain are intended to serve as a valuable resource for the rational design of synthetic routes, the optimization of reaction and purification conditions, and the development of stable and effective peptide-based therapeutics. By leveraging this knowledge, scientists can navigate the complexities of working with these essential building blocks with greater confidence and success.

References

-

Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life - PMC. Available at: [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed. Available at: [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Intrinsic energy landscapes of amino acid side chains - PMC - PubMed Central. Available at: [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. Available at: [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. Available at: [Link]

-

Characterizing Protein Stability by DSC - TA Instruments. Available at: [Link]

-

Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes - MDPI. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

-

Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed. Available at: [Link]

-

Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. Available at: [Link]

-

2.2.56. Amino acid analysis - Print Preview - C:\DOCUME

1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632. Available at: [Link] -

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe) | Request PDF - ResearchGate. Available at: [Link]

-

Electronic Properties of the Amino Acid Side Chains Contribute to the Structural Preferences in Protein Folding - ResearchGate. Available at: [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - American Chemical Society. Available at: [Link]

-

¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... - ResearchGate. Available at: [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. Available at: [Link]

-

Annex 4 - World Health Organization (WHO). Available at: [Link]

-

Characterization of Protein Stability Using Differential Scanning Calorimetry. Available at: [Link]

-

How DSC can complement your protein thermal stability studies - Malvern Panalytical. Available at: [Link]

-

Synthetic Peptides: Understanding The New CMC Guidelines - DLRC Group. Available at: [Link]

-

N-Terminal amino acid side-chain cleavage of chemically modified peptides in the gas phase: a mass spectrometry technique for N-terminus identification - PubMed. Available at: [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

-

Synthesis of Side-Chain Modified Polypeptides | Chemical Reviews - ACS Publications. Available at: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

-

Mascot help: Peptide fragmentation. Available at: [Link]

-

1 - The Royal Society of Chemistry. Available at: [Link]

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

-

IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... - ResearchGate. Available at: [Link]

Appendix: Visualizations

Caption: Experimental workflow for determining the solubility of N-Boc protected amino acids.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic energy landscapes of amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. mdpi.com [mdpi.com]

- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. news-medical.net [news-medical.net]

- 17. How DSC can complement your protein thermal stability studies | Malvern Panalytical [malvernpanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azepane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, the azepane ring system has emerged as a privileged scaffold, offering a flexible yet constrained seven-membered heterocyclic core. This structure is increasingly incorporated into a new generation of therapeutic agents, demonstrating its value in modulating biological targets with high affinity and selectivity.[1][2] This guide focuses on a key derivative, 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid (CAS No. 1027512-23-7), a versatile building block that provides medicinal chemists with a strategic tool for accessing novel chemical space. Its unique substitution pattern, featuring a protected amine, a carboxylic acid handle for further elaboration, and a methyl group for conformational restriction, makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of protein kinase inhibitors.[1][3]

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

| Property | Value |

| CAS Number | 1027512-23-7 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | This compound |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Commercial Availability: A Comparative Overview of Leading Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research and development. This compound is available from a number of specialized chemical suppliers. Below is a comparative table of offerings from prominent vendors. Researchers are advised to request certificates of analysis (CoA) to verify purity and characterization data before purchase.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Chemenu | CM200396 | ≥97% | 1g, 5g, Custom | POA |

| AA Blocks | AA00087L | Not specified | Custom Synthesis | POA |

| Life Chemicals | F2412-0037 | ≥95% | 250mg, 500mg, 1g, 5g | POA |

Price (POA - Price on Application) and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Role in Drug Discovery: A Scaffold for Potent and Selective Kinase Inhibitors

The azepane moiety is a key feature in a number of approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to orient substituents in a well-defined three-dimensional space.[1][2] Substituted azepanes, such as the title compound, are of particular interest in the design of protein kinase inhibitors. The conformational flexibility of the seven-membered ring allows for optimal binding to the ATP-binding pocket of various kinases, while the substituents can be tailored to achieve high potency and selectivity.[3]

While specific examples detailing the direct use of this compound in publicly disclosed drug candidates are emerging, the broader class of substituted azepane carboxylic acids is well-documented in patent literature for the synthesis of inhibitors of key oncology targets like Protein Kinase B (PKB/Akt).[3] The carboxylic acid functionality serves as a convenient attachment point for coupling to other fragments, while the Boc-protected amine can be deprotected at a later stage for further functionalization, enabling the construction of complex and diverse libraries of potential drug molecules.

Experimental Section: Synthesis and Characterization

Synthesis of this compound

A common synthetic route to 4-substituted azepane-4-carboxylic acids involves the multi-step conversion from readily available starting materials. A generalized, representative synthetic protocol is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

Step 1: Synthesis of a Suitable Azepanone Precursor The synthesis often commences with the construction of a suitably substituted azepan-4-one. This can be achieved through various methods, including ring-closing metathesis or Dieckmann condensation.

Step 2: Introduction of the Carboxylic Acid Moiety The carboxylic acid group can be introduced at the 4-position of the azepanone via a Strecker or a similar reaction, followed by hydrolysis of the resulting nitrile.

Step 3: N-Protection and Methylation The secondary amine of the azepane ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequent methylation at the 4-position can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.

Step 4: Hydrolysis to the Final Product Finally, if the carboxylic acid is in an ester form from a previous step, it is hydrolyzed under basic conditions to yield this compound.

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its application in synthesis. The following analytical techniques are routinely employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the methyl group, along with the signals from the azepane ring protons and the carboxylic acid proton, provide a definitive fingerprint of the compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight provides strong evidence for the identity of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for the carbonyl groups of the carbamate and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, are expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. By using a suitable column and mobile phase, the percentage of the desired product can be accurately quantified.

Application Protocol: A Representative Use in Amide Coupling

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in the synthesis of bioactive molecules. Below is a general protocol for the coupling of this building block with a primary amine.

Objective: To synthesize the corresponding amide derivative by coupling this compound with a representative primary amine (e.g., benzylamine).

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Visualization of Key Concepts

Figure 1. Chemical structure of this compound.

Figure 2. A generalized workflow illustrating the use of the title compound in amide synthesis.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features provide a platform for the creation of molecules with desirable three-dimensional conformations and physicochemical properties. As the importance of saturated heterocyclic scaffolds in drug discovery continues to grow, the demand for well-characterized and readily available building blocks like this azepane derivative is expected to increase. Future work will likely focus on expanding the diversity of substituents on the azepane ring and exploring its application in the synthesis of a wider range of biologically active compounds beyond kinase inhibitors.

References

- Google Patents. (n.d.). Preparation and use of novel protein kinase inhibitors.

-

AA Blocks. (n.d.). 1-BOC-4-METHYLAZEPANE-4-CARBOXYLIC ACID. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved January 22, 2026, from [Link]

-

Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved January 22, 2026, from [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]

Sources

The Strategic Synthesis of 4-Substituted Azepanes: A Technical Guide for Advancing Drug Discovery

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The conformational flexibility inherent to this larger ring system allows for a thorough exploration of chemical space, often leading to enhanced target binding and improved pharmacokinetic profiles.[2] Among azepane derivatives, those substituted at the 4-position are of particular strategic importance, as this position allows for the introduction of diverse functionalities that can significantly modulate biological activity. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for accessing 4-substituted azepanes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key synthetic transformations, including ring expansion reactions, ring-closing metathesis, cycloaddition strategies, and the direct functionalization of the azepane core. Each section will feature detailed, step-by-step methodologies for pivotal experiments, comparative data in structured tables, and mechanistic diagrams to provide a self-validating and authoritative resource for the synthesis of these crucial building blocks.

Introduction: The Azepane Moiety in Modern Drug Design